5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-
Overview
Description
5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- is a useful research compound. Its molecular formula is C20H18N2O3 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that this compound, also known as nile red, is a fluorescent molecule whose excitation and emission maxima are dependent on the polarity of the solvent . It’s primarily used as a probe to determine lipid microenvironments .
Mode of Action
The interaction of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- with its targets is primarily through fluorescence. The compound exhibits good solvatochromism, meaning its color changes significantly with the polarity of the solvent . It usually exhibits an increase in fluorescence yield with decreasing solvent polarity accompanied by a blue shift in the peak emission .
Biochemical Pathways
It’s known that the compound has been extensively used to study biological membranes, proteins, micelles, and other complex mediums . Its fluorescence properties allow it to probe these mediums from a wide range of aspects, including local polarity effects, specific physical and chemical interactions, and morphological and topological constraints .
Pharmacokinetics
It’s known that the compound has a hydrophobic nature and shows low solubility and fluorescence quantum yield in water . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- action are primarily observed through changes in fluorescence. The compound’s fluorescence properties are strongly medium-dependent, allowing it to probe complex mediums and materials from a wide range of aspects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-. For instance, the compound’s fluorescence properties are strongly dependent on the polarity of the solvent . Additionally, the compound’s storage temperature is recommended to be between 28°C , indicating that temperature can influence its stability.
Biochemical Analysis
Biochemical Properties
5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lipid droplets within cells, making it a useful fluorescent dye for detecting intracellular lipid droplets . The nature of these interactions is primarily based on its ability to bind to hydrophobic regions within biomolecules, which enhances its fluorescence properties.
Cellular Effects
The effects of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been used to stain lipid-rich areas in cells, thereby aiding in the visualization of cellular structures and processes . Additionally, its interaction with cellular components can lead to changes in cellular metabolism and gene expression, highlighting its importance in cellular studies.
Molecular Mechanism
At the molecular level, 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- exerts its effects through specific binding interactions with biomolecules. It binds to hydrophobic regions within proteins and lipids, which enhances its fluorescence. This binding can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . Furthermore, it can induce changes in gene expression by interacting with DNA or RNA, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
The effects of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its fluorescence properties can degrade over time when exposed to light and air . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies where it is used to stain and visualize cellular components.
Dosage Effects in Animal Models
In animal models, the effects of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- vary with different dosages. At lower doses, it is generally well-tolerated and can be used to visualize cellular structures without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- is involved in various metabolic pathways. It interacts with enzymes and cofactors that are involved in lipid metabolism, which can affect metabolic flux and metabolite levels within cells . Its role in these pathways underscores its importance in studies related to cellular metabolism and biochemical processes.
Transport and Distribution
Within cells and tissues, 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The compound’s ability to accumulate in lipid-rich areas makes it particularly useful for studies involving lipid metabolism and storage.
Subcellular Localization
The subcellular localization of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- is primarily within lipid droplets and other hydrophobic regions within cells . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific compartments or organelles. Its activity and function are closely tied to its localization, making it a valuable tool for studying subcellular structures and processes.
Properties
IUPAC Name |
9-(diethylamino)-1-hydroxybenzo[a]phenoxazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-22(4-2)12-8-9-14-17(10-12)25-18-11-16(24)13-6-5-7-15(23)19(13)20(18)21-14/h5-11,23H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZZCLWULBPEKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C(=CC(=O)C4=C3C(=CC=C4)O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.